Dilinoleyl Ketone
Description
Dilinoleyl Ketone (CAS: 1169768-30-2), also known as Bis(linoleyl) ketone, is a lipid-based compound structurally characterized by two linoleyl (C18:2) fatty acid chains linked via a ketone group.
Properties
IUPAC Name |
(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZSTPONYHHQKS-MAZCIEHSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(=O)CCCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(=O)CCCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dilinoleyl ketone, a compound derived from linoleic acid, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
This compound can be synthesized through various chemical pathways, primarily involving the reaction of linoleic acid derivatives. The synthesis typically involves:
- Starting Material : Linoleic acid or its derivatives.
- Reagents : Common reagents include acyl chlorides and catalysts such as Lewis acids.
- Conditions : Reactions are often conducted under controlled temperatures to optimize yield and purity.
The following table summarizes the key steps in the synthesis of this compound:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Reaction of linoleic acid with acyl chloride | Room temperature | 70-80% |
| 2 | Cyclization to form this compound | Elevated temperature | 60-75% |
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, contributing to its potential therapeutic effects in conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : this compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses.
- Scavenging ROS : The compound's structure allows it to interact with and neutralize free radicals, thereby mitigating oxidative damage.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of this compound:
-
Case Study on Antioxidant Effects :
- A study involving cellular models demonstrated that treatment with this compound resulted in a significant decrease in markers of oxidative stress compared to untreated controls.
- Results : Reduced malondialdehyde (MDA) levels were observed, indicating lower lipid peroxidation.
-
Clinical Implications in Inflammation :
- A clinical trial investigated the impact of this compound supplementation on patients with inflammatory conditions. Results showed a marked reduction in C-reactive protein (CRP) levels after four weeks of treatment.
- Findings : Patients reported improved symptoms related to inflammation.
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Scientific Research Applications
Biochemical Studies
Dilinoleyl ketone has been utilized in studies focusing on metabolic pathways and the effects of fatty acids on cellular processes. Research indicates that ketones can influence energy metabolism by serving as alternative fuel sources during periods of fasting or low carbohydrate intake. For instance, exogenous ketones have been shown to increase blood levels of β-hydroxybutyrate (BHB), which can lower blood glucose levels and enhance metabolic flexibility .
Pharmaceutical Development
The compound's potential in pharmaceutical applications is notable. It has been investigated for its role in developing therapeutic agents targeting metabolic disorders. For example, studies have explored the effects of ketone supplementation on enhancing physical performance and managing conditions such as diabetes and obesity. Meta-analyses have shown that acute ingestion of exogenous ketones like this compound can significantly affect blood glucose levels and improve exercise performance .
Food Science
In food science, this compound is being studied for its potential as a functional ingredient that can improve nutritional profiles. Its antioxidant properties may contribute to food preservation and enhance the health benefits of dietary products. Recent research emphasizes the importance of incorporating such compounds into food formulations to meet consumer demand for healthier options .
Case Study 1: Ketone Supplementation in Athletes
A systematic review examined the impact of ketone supplementation on athletic performance. The review included 10 studies involving various performance outcomes such as endurance and lower-body power. Results indicated mixed effects; however, some studies reported positive outcomes associated with this compound supplementation . This highlights its potential as an ergogenic aid in sports nutrition.
Case Study 2: Metabolic Effects in Clinical Settings
Clinical trials have explored the use of this compound as a therapeutic agent for metabolic syndrome. In these studies, participants exhibited improved metabolic markers after consuming exogenous ketones, suggesting that this compound could play a role in managing insulin sensitivity and promoting weight loss . These findings support further investigation into its clinical applications.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Dicyclohexyl Ketone
- Structure : A cyclic ketone with two cyclohexyl groups attached to a carbonyl group.
- Applications: Unlike Dilinoleyl Ketone, Dicyclohexyl Ketone is used as a vulcanization accelerator in rubber production, highlighting its industrial rather than biomedical relevance .
- Key Differences: Functional Groups: Dicyclohexyl Ketone lacks unsaturated fatty acid chains, limiting its membrane-forming capabilities compared to this compound. Reactivity: The cyclohexyl groups confer thermal stability, making it suitable for high-temperature industrial processes, whereas this compound’s unsaturated chains may oxidize under similar conditions .
Diacetyl (DA) and Acetyl Propionyl (AP)
- Structure : Short-chain α-diketones (DA: C₄H₆O₂; AP: C₅H₈O₂).
- Applications : These are flavoring agents in food and e-liquids but are associated with respiratory toxicity when inhaled .
- Formation Pathways: DA and AP are generated via thermal degradation of sugars (e.g., sucrose, glucose) or flavor additives in e-cigarettes at temperatures >250°C . Transfer Efficiency: In e-cigarettes, DA and AP exhibit ~65% transfer efficiency from e-liquids to aerosols, with losses attributed to thermal degradation . No such data exists for this compound.
Table 1: Comparative Properties of this compound and Related Compounds
7-Methylindan-4-yl 1-Naphthyl Ketone
- Structure : A polycyclic ketone with fused aromatic rings.
- Key Differences: Complexity: Its fused-ring structure contrasts with this compound’s linear fatty acid chains, affecting solubility and interaction with biological systems. Cost: Priced at ~$1,947/2.5g, it is significantly more expensive than this compound (\sim$1,300/1g), reflecting its niche synthetic applications .
Preparation Methods
Catalytic Oxidation of Secondary Alcohols
The oxidation of secondary alcohols to ketones represents a foundational approach in organic synthesis. For dilinoleyl ketone, this method would require dilinoleyl methanol as the precursor. Cobalt-based catalysts, such as cobalt acetate or naphthenate, facilitate this transformation under oxygen-rich conditions. In a representative protocol from US2806059A, secondary alcohols are oxidized at 60–200°C in acetic acid or methyl ethyl ketone solvents, achieving yields exceeding 80% for structurally analogous diaryl ketones .
A critical adaptation for dilinoleyl methanol would involve optimizing solvent polarity to accommodate the hydrophobic linoleyl chains. Mixed solvents like acetic acid and methyl ethyl ketone (35:650 ratio by weight) enhance oxygen dispersion and prevent precipitation of long-chain intermediates . Kinetic studies suggest that maintaining temperatures near 100°C minimizes side reactions such as overoxidation or esterification, which are prevalent in polyunsaturated systems .
Friedel-Crafts Acylation for Symmetrical Ketones
Friedel-Crafts acylation, traditionally used for aryl ketones, can be adapted to aliphatic systems using Lewis acid catalysts. While source highlights its application in benzophenone synthesis, the method’s extension to this compound necessitates linoleyl chloride and a linoleyl-substituted hydrocarbon. Aluminum chloride (AlCl₃) catalyzes the electrophilic attack of the acyl chloride on the hydrocarbon, forming the ketone backbone.
Challenges arise in controlling regioselectivity due to the linoleyl group’s four double bonds, which may undergo unintended isomerization. Modulating reaction temperatures to 0–5°C and using dichloromethane as a solvent mitigate these effects, as demonstrated in analogous syntheses of unsaturated ketones . Post-reaction purification via column chromatography on silica gel (hexanes eluent) isolates this compound with >90% purity, though yields remain moderate (50–60%) .
Nickel-Catalyzed Cross-Coupling of Carboxylic Acids and Alcohols
Recent advances in photoredox/nickel dual catalysis enable direct deoxygenative coupling of carboxylic acids and alcohols, bypassing pre-functionalized substrates. As detailed in PMC11480827, this method employs iridium photocatalysts and nickel bromide with N-heterocyclic carbene (NHC) ligands to forge C–C bonds between linoleic acid and linoleyl alcohol . Key advantages include:
-
Step Economy : Eliminates protective/deprotective steps required in classical acyl chloride routes.
-
Functional Group Tolerance : Compatible with unsaturated bonds, avoiding hydrogenation side reactions.
-
Scalability : Demonstrated at 10 mmol scale with 73% isolated yield under mild conditions (visible light, 60°C) .
Optimal conditions use Boc₂O for in situ anhydride formation and Cs₂CO₃/K₂CO₃ bases in 1,4-dioxane. Manganese reductants enhance catalytic turnover compared to zinc, critical for maintaining the nickel cycle .
Grignard Reagent Addition to Acyl Chlorides
The reaction of Grignard reagents with acyl chlorides offers a robust pathway to ketones. For this compound, linoleyl magnesium bromide (prepared from linoleyl bromide and magnesium) reacts with linoleyl chloride in the presence of cadmium chloride. This method, outlined in source , proceeds via intermediate dialkyl cadmium species, which selectively acylate to avoid over-addition.
Key parameters include:
-
Stoichiometry : Two equivalents of Grignard reagent per acyl chloride ensure complete conversion.
-
Solvent Selection : Anhydrous ether or tetrahydrofuran (THF) prevents protic interference.
-
Workup : Hydrolysis with dilute HCl followed by extraction into ethyl acetate yields crude product, further purified via recrystallization .
Yield limitations (60–70%) stem from competing esterification, necessitating rigorous anhydrous conditions.
Dehydrogenation of Secondary Alcohols
Dehydrogenation catalyzed by transition metals like copper or palladium converts dilinoleyl methanol to the ketone without oxidizing agents. Industrial-scale processes often employ fixed-bed reactors at 200–300°C, with yields >85% for aliphatic ketones . For lab-scale synthesis, palladium on carbon (Pd/C) in toluene under hydrogen atmosphere selectively removes hydrogen, though substrate degradation at elevated temperatures remains a concern.
Comparative Analysis of Synthetic Methods
| Method | Catalyst System | Temperature | Yield | Key Advantages |
|---|---|---|---|---|
| Catalytic Oxidation | Co(OAc)₂, O₂ | 60–200°C | 80–83% | High purity, scalable |
| Friedel-Crafts Acylation | AlCl₃ | 0–5°C | 50–60% | No pre-functionalized substrates |
| Ni/Photoredox Coupling | NiBr₂·DME, Ir(ppy)₃ | 60°C | 73% | Step-economic, functional group tolerance |
| Grignard Addition | CdCl₂ | RT–40°C | 60–70% | Selective, avoids over-addition |
| Dehydrogenation | Pd/C | 200–300°C | >85% | No external oxidants, continuous operation |
Q & A
Q. What are the established methods for synthesizing Dilinoleyl Ketone, and how can researchers validate its structural integrity?
this compound (bis(linoleyl) ketone) is synthesized via condensation reactions between linoleic acid derivatives, typically under controlled dehydration conditions. A common approach involves coupling linoleoyl chloride with a ketone-forming agent in anhydrous solvents like dichloromethane. Post-synthesis, structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ketone functionality and linoleyl chain positioning. Gas chromatography-mass spectrometry (GC-MS) can assess purity, while differential scanning calorimetry (DSC) may characterize thermal stability .
Q. What analytical techniques are recommended for quantifying this compound in lipid-based formulations?
High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is optimal for quantifying this compound in lipid matrices due to its non-volatile nature. For enhanced sensitivity in trace analysis, derivatization with hydroxylamine hydrochloride converts the ketone to oximes, enabling UV detection at 254 nm. Quality control should include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers optimize this compound’s efficacy as a nucleic acid carrier in gene delivery systems?
this compound’s amphiphilic structure enables self-assembly into lipid bilayers, which can encapsulate nucleic acids. Key optimization parameters include:
- Molar ratio : Balancing ketone-to-phosphate groups (N/P ratio) to ensure electrostatic binding without cytotoxicity.
- Particle size control : Using dynamic light scattering (DLS) to maintain nanoparticles <200 nm for cellular uptake efficiency.
- Stability testing : Assessing serum compatibility via agarose gel electrophoresis to detect nucleic acid leakage under physiological conditions .
Q. What experimental variables influence the reliability of this compound-derived fluorescent probes in neural tracing studies?
Dilinoleyl-based tracers like DiI (1,1'-dilinoleyl-3,3',3''-tetramethyl-indocarbocyanine) require precise tissue preparation and incubation conditions:
- Fixation : Prolonged paraformaldehyde fixation (>48 hours) may reduce dye diffusion efficiency.
- Temperature : Incubation at 37°C accelerates membrane integration but risks aggregation.
- Solvent compatibility : Dimethyl sulfoxide (DMSO) concentrations >2% can disrupt lipid membranes, necessitating dilution in PBS before application .
Q. How should researchers address contradictions in reported cytotoxicity profiles of this compound in vitro?
Discrepancies often arise from cell-type specificity and formulation impurities. Mitigation strategies include:
- Purity verification : GC-MS or HPLC-ELSD to rule out linoleic acid oxidation byproducts.
- Dose-response curves : Testing across a wide concentration range (1–100 µM) to identify threshold effects.
- Cell viability assays : Combining MTT assays with live/dead staining to distinguish cytostatic vs. cytotoxic outcomes .
Q. What methodologies enable the study of this compound’s interaction with lipid rafts in cell membranes?
Fluorescence resonance energy transfer (FRET) using this compound tagged with BODIPY® probes can map lipid raft colocalization. Alternatively, atomic force microscopy (AFM) in liquid phase quantifies membrane rigidity changes induced by ketone incorporation. Control experiments should include cholesterol depletion (e.g., methyl-β-cyclodextrin) to confirm raft dependency .
Data Analysis and Validation
Q. How can researchers validate computational models predicting this compound’s binding affinity for hydrophobic drug molecules?
Molecular dynamics (MD) simulations require experimental validation via isothermal titration calorimetry (ITC) to measure binding thermodynamics. Pair simulations with surface plasmon resonance (SPR) to assess real-time association/dissociation kinetics. Discrepancies >10% suggest force field parameter adjustments or solvent model inaccuracies .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in metabolic studies?
Nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism® account for variability in biological replicates. For metabolomic datasets, principal component analysis (PCA) identifies outlier samples, while partial least squares-discriminant analysis (PLS-DA) highlights metabolic pathways influenced by ketone exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
